Cas no 4988-64-1 (6H-Purine-6-thione,1,9-dihydro-9-ribofuranosyl- (9CI))

4988-64-1 structure
Produktname:6H-Purine-6-thione,1,9-dihydro-9-ribofuranosyl- (9CI)
6H-Purine-6-thione,1,9-dihydro-9-ribofuranosyl- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6H-Purine-6-thione,1,9-dihydro-9-ribofuranosyl- (9CI)
- 6-MERCAPTOPURINE RIBOSIDE
- 6-MERCAPTOPURINE ARABINOSIDE
- 6Mp-arabinoside
- 6-Thioinosin
- 9-pentofuranosyl-3,9-dihydro-purine-6-thione
- Ara-6mp
- arabinofuranosyl-6-mercaptopurine
- arabinosyl-6-mercaptopurine
- Ara-mp
- 9H-Purine-6-thiol, 9-beta-D-ribofuransoyl-
- SCHEMBL25230
- 9-beta-D-Ribofuranosyl-9H-purine-6-thiol
- 574-25-4
- 9H-Purine-6-thiol, 9-ribofuranosyl-
- 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purine-6-thione
- 6-Mercaptoinosine
- 6TI;6-Mercaptopurine riboside
- THIOINOSINE [MART.]
- 6H-Purine-6-thione, 1,9-dihydro-9-ribofuranosyl-
- 9-.BETA.-D-RIBOFURANOSYL-6-MERCAPTOPURINE.
- UNII-46S541971T
- 46S541971T
- 6-Mercaptopurine 9beta-D-ribofuranoside
- 6-Mercaptopurine-9-beta-D-ribofuranoside
- AKOS015916465
- 9-beta-D-Ribofuranosyl-6-mercaptopurine
- D01678
- Tioinosine
- 6-Thiopurine ribonucleoside
- 9H-Purine-6(1H)-thione, 9-ribofuranosyl-
- Q27258956
- 6-Mercapto-9-(b-D-ribofuranosyl)purine
- Inosine, 6-thio-
- THIOINOSINE
- NKGPJODWTZCHGF-KQYNXXCUSA-N
- PDSP2_001023
- MERCAPTOPURINE RIBONUCLEOSIDE [WHO-DD]
- NCGC00096122-05
- AS-58433
- 9-.beta.-D-ribofuranosylpurine-6-thione
- Ribofuranoside, 9H-purine-6-thiol-9
- NSC 4911
- 6-Mercapto-9beta-D-ribofuranosyl-9H-purine
- 6-Mercaptopurine-9-?-D-ribofuranoside (~90%)
- 6-Mercaptopurine ribonucleoside
- 6-Mercaptopurine riboside (JAN)
- Mercaptopurine riboside
- 6-Thioinosine
- 6-MERCAPTOPURINE RIBOSIDE [JAN]
- 6-Mercaptopurine-9-b-D-ribofuranoside (~90%)
- 6-MP-Riboside
- Ribosyl-6-thiopurine
- 6-Mercaptopurine-9-
- 6H-Purine-6-thione, 1,9-dihydro-9-beta-D-ribofuranosyl-
- 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
- CAS-574-25-4
- DTXCID3026019
- CHEMBL448290
- F12892
- 6-MPR
- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- C10H12N4O4S
- Tox21_111558_1
- Thioinosine (JAN)
- 6-hioinosine
- Thioinosine [JAN]
- MFCD00005743
- 9H-Purine-6(1H)-thione, 9-.beta.-D-ribofuranosyl-
- CCRIS 2763
- A-D-ribofuranoside
- Thionosine
- NCGC00096122-03
- 4988-64-1
- Tox21_111558
- EINECS 209-371-5
- PDSP1_001039
- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-sulfanyl-9H-purin-9-yl)oxolane-3,4-diol
- NSC-4911
- 6-Mercaptopurine-9-beta-D-ribofuranoside, >=95.0% (HPLC)
- 9H-PURINE-6(1H)-THIONE, 9-.BETA.-D-RIBOFURANOSYL
- AKOS027327447
- 9H-Purine-6-thiol, 9-beta-D-ribofuranosyl-
- 9H-Purine-6(1H)-thione, 9-beta-D-ribofuranosyl-
- NS00033722
- AI3-50220
- Mercaptopurine ribonucleoside
- 6-?Thioinosine
-
- Inchi: InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)
- InChI-Schlüssel: NKGPJODWTZCHGF-UHFFFAOYSA-N
- Lächelt: OCC1OC(N2C=NC3C(N=CNC2=3)=S)C(O)C1O
Berechnete Eigenschaften
- Genaue Masse: 284.05792605g/mol
- Monoisotopenmasse: 284.05792605g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 2
- Komplexität: 409
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 144Ų
- XLogP3: -0.6
Experimentelle Eigenschaften
- Dichte: 1.4599 (rough estimate)
- Schmelzpunkt: 220-223 °C(lit.)
- Brechungsindex: 1.6270 (estimate)
6H-Purine-6-thione,1,9-dihydro-9-ribofuranosyl- (9CI) Verwandte Literatur
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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